molecular formula C17H23N3OS B8006346 1-amino-5-ethyl-N-propyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

1-amino-5-ethyl-N-propyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

Cat. No.: B8006346
M. Wt: 317.5 g/mol
InChI Key: RXQQUYBGGTVROW-UHFFFAOYSA-N
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Description

1-Amino-5-ethyl-N-propyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is a heterocyclic compound featuring a tetrahydrothienoisoquinoline scaffold with an ethyl substituent at position 5, a propylamide group at position 2, and an amino group at position 1. The compound is synthesized via cyclization reactions of precursor carbonitriles or thioamides, as demonstrated in related derivatives .

Properties

IUPAC Name

1-amino-5-ethyl-N-propyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-3-9-19-16(21)15-14(18)13-11-8-6-5-7-10(11)12(4-2)20-17(13)22-15/h3-9,18H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQQUYBGGTVROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C2=C(S1)N=C(C3=C2CCCC3)CC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-amino-5-ethyl-N-propyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N2OSC_{20}H_{26}N_2OS. It features a thienoisoquinoline core structure that is characteristic of several biologically active compounds. The compound's structure can be represented as follows:

Structure 1 amino 5 ethyl N propyl 6 7 8 9 tetrahydrothieno 2 3 c isoquinoline 2 carboxamide\text{Structure }\text{1 amino 5 ethyl N propyl 6 7 8 9 tetrahydrothieno 2 3 c isoquinoline 2 carboxamide}

Physical Properties

PropertyValue
Molecular Weight342.50 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Pharmacological Properties

This compound has been investigated for various biological activities:

1. Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, a series of tetrahydrothieno derivatives have shown potent activity against various human tumor cell lines such as KB and HepG2/A2. The structure-activity relationship (SAR) studies suggest that modifications in the side chain can enhance antitumor efficacy .

2. Neuroprotective Effects
The compound's potential neuroprotective properties have been explored in the context of neurodegenerative diseases. Inhibitors targeting specific pathways related to neurodegeneration have shown promise in preclinical studies . The thienoisoquinoline structure may contribute to modulating neurotransmitter systems.

3. Hedgehog Pathway Inhibition
Recent studies have highlighted the role of the Hedgehog signaling pathway in cancer growth and development. Compounds derived from thienoisoquinolines have been evaluated for their ability to inhibit this pathway effectively .

The mechanisms by which this compound exerts its biological effects include:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in tumor proliferation and survival.

Study 1: Antitumor Activity Evaluation

A study conducted on a series of thieno derivatives demonstrated that compounds with structural similarities to 1-amino-5-ethyl-N-propyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline showed significant cytotoxicity against various cancer cell lines. The most potent analogs exhibited IC50 values below 20 μM .

Study 2: Neuroprotective Mechanisms

In vitro studies using neuronal cell cultures exposed to oxidative stress revealed that derivatives of thienoisoquinolines could reduce cell death by upregulating antioxidant defenses and inhibiting apoptotic pathways .

Study 3: Hedgehog Signaling Inhibition

Research focusing on the inhibition of the Hedgehog signaling pathway found that thieno derivatives could significantly reduce the expression of downstream targets involved in cell proliferation and survival in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • N-Propyl carboxamide in the target compound may confer metabolic stability compared to carboxylic acid derivatives (e.g., 3d), which are prone to esterase-mediated hydrolysis .
  • Morpholino and piperidinyl substituents (e.g., in compounds from and ) introduce polar moieties that can modulate solubility and receptor interactions .

Key Observations :

  • Nitrophenyl-substituted analogs (e.g., 6f and 6g) exhibit potent anticancer and antioxidant activities, attributed to electron-withdrawing nitro groups enhancing redox cycling .
  • Piperidinyl derivatives show broad-spectrum antimicrobial activity, likely due to the basic nitrogen in piperidine disrupting bacterial membranes .
  • The target compound’s N-propyl group may reduce cytotoxicity compared to N-aryl derivatives, balancing efficacy and safety .

Physicochemical and Spectral Data

Compound Melting Point (°C) IR Spectral Features (cm⁻¹) ¹H NMR Shifts (δ, ppm) Reference
1-Amino-5-ethyl-N-propyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide 292–293 3400 (NH₂), 1701 (C=O), 1623 (amide C=O) 1.25 (d, CH₃), 3.29 (m, CH₂)
1-Amino-5-isopropyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid 157–158 3499 (NH₂), 1633 (C=O) 1.25 (d, CH₃), 3.29 (sp, CH)
1-Amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile Not reported 2210 (C≡N) 3.37–3.44 (m, morpholine CH₂)

Key Observations :

  • Carboxamide derivatives (e.g., target compound) show distinct C=O stretches at ~1700 cm⁻¹, while carboxylic acids exhibit broader O–H stretches near 3400 cm⁻¹ .
  • Morpholino-substituted compounds display characteristic proton signals for the morpholine ring (δ 3.3–3.5 ppm) .

Preparation Methods

Core Structure Assembly via Cyclocondensation Reactions

The thieno[2,3-c]isoquinoline scaffold is typically constructed through cyclocondensation reactions. A regioselective approach involves reacting 2,4-diacetyl-5-hydroxy-5-methyl-3-(nitrophenyl)cyclohexanones with cyanothioacetamide in refluxing ethanol using piperidine as a base. This yields 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-nitrophenyl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones as intermediates . For example:

2,4-Diacetylcyclohexanone+CyanothioacetamideEtOH, piperidineTetrahydroisoquinoline-thione(9396% yield)[1]\text{2,4-Diacetylcyclohexanone} + \text{Cyanothioacetamide} \xrightarrow{\text{EtOH, piperidine}} \text{Tetrahydroisoquinoline-thione} \quad (93–96\% \text{ yield})

Key Parameters

  • Solvent: Ethanol (reflux)

  • Catalyst: Piperidine (10 mol%)

  • Temperature: 78°C

  • Reaction Time: 4–6 hours

Functionalization at the 5-Position: Ethyl Group Introduction

Ethylation at the 5-position is achieved via nucleophilic substitution or alkylation. In a representative procedure, the intermediate tetrahydroisoquinoline-thione is treated with ethyl iodide in ethanol containing sodium acetate trihydrate. This substitutes the thione sulfur with an ethyl group, forming 3-ethylthio-5,6,7,8-tetrahydroisoquinoline derivatives .

Tetrahydroisoquinoline-thione+EtINaOAc\cdotp3H₂O, EtOH5-Ethyl-tetrahydroisoquinoline(8590% yield)[1]\text{Tetrahydroisoquinoline-thione} + \text{EtI} \xrightarrow{\text{NaOAc·3H₂O, EtOH}} \text{5-Ethyl-tetrahydroisoquinoline} \quad (85–90\% \text{ yield})

Optimization Insights

  • Excess ethyl iodide (1.2 equiv) ensures complete substitution.

  • Sodium acetate neutralizes HI byproducts, preventing acid-mediated decomposition.

Carboxamide Installation: N-Propyl Group Incorporation

The N-propyl carboxamide moiety is introduced via reaction with 2-chloro-N-propylacetamide. This step proceeds under mild basic conditions (sodium carbonate in ethanol) to form (5,6,7,8-tetrahydroisoquinolin-3-ylthio)acetamides . For instance:

5-Ethyl-tetrahydroisoquinoline+ClCH₂C(O)N(CH₂CH₂CH₃)Na₂CO₃, EtOHTarget Carboxamide(8694% yield)[1][2]\text{5-Ethyl-tetrahydroisoquinoline} + \text{ClCH₂C(O)N(CH₂CH₂CH₃)} \xrightarrow{\text{Na₂CO₃, EtOH}} \text{Target Carboxamide} \quad (86–94\% \text{ yield})

Critical Considerations

  • Chloroacetamide Derivatives: N-propyl-2-chloroacetamide must be freshly prepared to avoid hydrolysis.

  • Base Selection: Sodium carbonate outperforms stronger bases (e.g., NaOH) by minimizing side reactions .

Alternative Routes: Multi-Component Cyclization Strategies

Recent advances employ BiCl₃-catalyzed imino Diels-Alder reactions for one-pot synthesis. A mixture of toluidine, N-vinylpyrrolidin-2-one, and nitrobenzaldehydes undergoes cyclization to form tetrahydrothienoisoquinoline precursors . Subsequent ethylation and propylamide installation follow analogous steps to those above.

Toluidine+N-Vinylpyrrolidinone+NitrobenzaldehydeBiCl₃Tetrahydrothienoisoquinoline Intermediate(7582% yield)[4]\text{Toluidine} + \text{N-Vinylpyrrolidinone} + \text{Nitrobenzaldehyde} \xrightarrow{\text{BiCl₃}} \text{Tetrahydrothienoisoquinoline Intermediate} \quad (75–82\% \text{ yield})

Advantages

  • Reduced reaction steps.

  • High stereochemical control due to BiCl₃’s Lewis acidity .

Crystallographic and Spectroscopic Validation

The final product’s structure is confirmed via X-ray diffraction and NMR spectroscopy. For example, the crystal structure of a related compound (5d) revealed a chair conformation in the tetrahydroisoquinoline ring and planar carboxamide geometry .

Spectroscopic Signatures

  • IR: ν(C≡N)=22202225cm1\nu(\text{C≡N}) = 2220–2225 \, \text{cm}^{-1}, ν(C=O)=16801705cm1\nu(\text{C=O}) = 1680–1705 \, \text{cm}^{-1} .

  • ¹H NMR: Ethyl group protons appear as a triplet at δ 1.2–1.4 ppm, while the N-propyl chain shows resonances at δ 0.9 (t, 3H), 1.5 (m, 2H), and 3.3 (t, 2H) .

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantage
Cyclocondensation 93–96%4–6 hoursHigh regioselectivity
Multi-Component 75–82%8–10 hoursFewer steps, stereocontrol
Alkylation-Amidation 85–94%3–5 hoursScalability

Industrial-Scale Production Considerations

For large-scale synthesis, automated continuous-flow reactors are recommended to enhance reproducibility. Ethanol remains the solvent of choice due to its low cost and ease of removal. Quality control protocols include HPLC purity checks (>99%) and residual solvent analysis via GC-MS .

Challenges and Mitigation Strategies

  • Byproduct Formation: Hydrolysis of the nitrophenyl group during cyclocondensation is minimized by using anhydrous ethanol .

  • Low Amidation Yields: Pre-activation of chloroacetamide with NaI improves electrophilicity, boosting yields to >90% .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-amino-5-ethyl-N-propyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:
  • Acetylation : Reacting amino precursors with acetylating agents (e.g., acetic anhydride) to form intermediates like tetrahydro[1,3]oxazinothieno derivatives .
  • Nucleophilic substitution : Using primary amines (aliphatic/aromatic) or sulfa drugs (e.g., sulfanilamide) to introduce functional groups at specific positions .
  • Chlorination : Treating intermediates with phosphorus oxychloride (POCl₃) to generate reactive chlorinated derivatives for further cyclization .
    Example yields:
StepYield (%)ConditionsReference
Acetylation69–92DMF, KOH (10% w/v), RT
Nucleophilic addition52–70Primary amines, reflux

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : A combination of spectral and analytical methods is critical:
  • 1H/13C NMR : Assigns proton and carbon environments, confirming regioselectivity (e.g., aromatic protons at δ 6.5–7.3 ppm) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH₂ bands at ~3400 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated within ±0.3 ppm error) .
  • TLC : Monitors reaction progress using petroleum ether:ethyl acetate (3:1) as a mobile phase .

Q. How can initial pharmacological activity screening be designed for this compound?

  • Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition, receptor binding) using:
  • β-glucuronidase inhibition assays : To assess gut microbial modulation potential, as seen in structurally related thienoisoquinoline derivatives .
  • Cytotoxicity profiling : Use cell lines (e.g., HepG2, HEK293) with IC₅₀ determination via MTT assays .
  • Molecular docking : Pre-screen against protein targets (e.g., β-glucuronidase PDB: 3LPT) to prioritize experiments .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodological Answer : Integrate quantum chemical calculations and reaction path search algorithms:
  • Transition state analysis : Use density functional theory (DFT) to model energy barriers for acetylation or chlorination steps .
  • Machine learning : Train models on existing reaction datasets (e.g., reaction temperature, solvent polarity) to predict optimal conditions .
    Example workflow:

Compute intermediates’ Gibbs free energies.

Simulate nucleophilic attack trajectories using molecular dynamics.

Validate predictions with small-scale experiments (e.g., 1 mmol scale) .

Q. How should researchers address contradictions in pharmacological data between in vitro and in vivo studies?

  • Methodological Answer : Apply systematic reconciliation strategies:
  • Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding to explain efficacy gaps .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes .
  • Dose-response recalibration : Adjust in vivo dosing regimens based on in vitro IC₅₀ values and tissue distribution studies .

Q. What experimental design principles minimize variability in synthesizing this compound?

  • Methodological Answer : Employ statistical design of experiments (DoE):
  • Factorial design : Test variables (e.g., temperature, catalyst loading) to identify critical parameters .
  • Response surface methodology (RSM) : Optimize yield and purity by modeling interactions between factors .
    Example DoE table:
FactorRange TestedOptimal Value
Reaction temperature50–100°C80°C
KOH concentration5–15% w/v10% w/v
Stirring time1–6 hours4 hours

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodological Answer : Focus on modifying:
  • Amino group substituents : Replace ethyl/propyl chains with morpholino or cyclohexyl groups to alter lipophilicity .
  • Heterocyclic cores : Introduce pyrimidinone or triazino moieties to enhance target binding (e.g., β-glucuronidase) .
    SAR data example:
Derivativeβ-Glucuronidase IC₅₀ (µM)LogP
Parent compound12.3 ± 1.22.8
Morpholino analog8.7 ± 0.93.1
Chlorinated variant5.4 ± 0.63.5

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